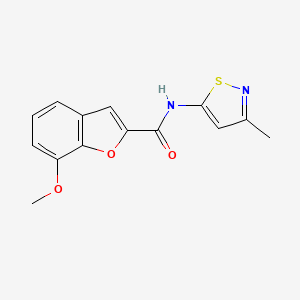

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide

Beschreibung

7-Methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a methoxy group at the 7-position of the benzofuran core and a 3-methylisothiazol-5-yl substituent on the carboxamide nitrogen. This compound belongs to a class of molecules studied for their neuroprotective and antioxidant properties, particularly in mitigating NMDA receptor-mediated excitotoxicity and reactive oxygen species (ROS)-induced neuronal damage .

Eigenschaften

IUPAC Name |

7-methoxy-N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8-6-12(20-16-8)15-14(17)11-7-9-4-3-5-10(18-2)13(9)19-11/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXGDMRNPONQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade to construct the benzofuran ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and fewer side reactions. Techniques such as proton quantum tunneling have been employed to achieve high yields and fewer side reactions in the construction of complex benzofuran ring systems .

Analyse Chemischer Reaktionen

Types of Reactions

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the benzofuran ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide exhibits significant antimicrobial properties . The compound has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 12 µg/mL | |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly in the treatment of infections caused by resistant strains.

Anticancer Potential

The anticancer activity of 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide has been explored in several studies. Preliminary results indicate that it may induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: Anticancer Activity Evaluation

In a study conducted by Matiichuk et al., several benzofurancarboxamides were synthesized and screened for anticancer activity. The results showed that compounds similar to 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide displayed significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HCT116 (colon cancer)

The study reported IC50 values ranging from 5 to 15 µM for these cell lines, indicating substantial potential for further development as anticancer agents .

Table 2: Anticancer Activity Data

Wirkmechanismus

The mechanism of action of 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Type and Position

7-Methoxy-N-(Substituted Phenyl) Derivatives (e.g., Compounds 1a–1r):

- Activity: Derivatives with -CH₃ (R2) or -OH (R3) on the phenyl ring demonstrated potent neuroprotection against NMDA-induced excitotoxicity. Compound 1f (R2 = -CH₃) showed efficacy comparable to memantine (30 μM), while 1j (R3 = -OH) exhibited dual neuroprotective and antioxidant effects via DPPH radical scavenging (IC₅₀ ~45 μM) and lipid peroxidation inhibition (~60% at 100 μM) .

- Key Insight: Electron-donating groups (-CH₃, -OH) enhance activity, likely by improving binding to NMDA receptors or ROS scavenging.

- Activity: Derivatives with -CH₃ (R2) or -OH (R3) on the phenyl ring demonstrated potent neuroprotection against NMDA-induced excitotoxicity. Compound 1f (R2 = -CH₃) showed efficacy comparable to memantine (30 μM), while 1j (R3 = -OH) exhibited dual neuroprotective and antioxidant effects via DPPH radical scavenging (IC₅₀ ~45 μM) and lipid peroxidation inhibition (~60% at 100 μM) .

- Sulfur’s polarizability may enhance interactions with hydrophobic pockets in target proteins. However, the absence of -OH or -CH₃ on the heterocycle could reduce antioxidant efficacy relative to 1j .

Oxadiazole and Triazolopyridine Derivatives (e.g., C14H13N3O4 and C20H16N6O4):

- Derivatives with oxadiazole (e.g., 7-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide) or fused triazolopyridine substituents exhibit increased molecular complexity and weight (287.27–404.4 g/mol). These features may influence solubility, blood-brain barrier permeability, and binding kinetics, though biological data are unavailable .

Molecular and Physicochemical Properties

Potential Advantages and Limitations

- Advantages of 7-Methoxy-N-(3-Methylisothiazol-5-yl) Derivative:

- The isothiazole ring may confer unique pharmacokinetic properties, such as metabolic stability or target selectivity, compared to phenyl or oxadiazole analogs.

- Limitations: Lack of -OH or -CH₃ groups could reduce antioxidant activity. No direct evidence of neuroprotective efficacy; extrapolation from phenyl-substituted analogs is speculative.

Biologische Aktivität

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 288.32 g/mol

- CAS Number : 1219911-58-6

The structure features a benzofuran core, a methoxy group at the 7-position, and a carboxamide functional group, contributing to its biological activity through various interactions within biological systems.

The biological activity of 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to engage in hydrophobic interactions and hydrogen bonding, which may modulate the activity of target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing signal transduction pathways critical for various biological functions.

Biological Activities

Research indicates that 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies suggest that this compound possesses antibacterial and antifungal properties . Its structural components allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. For instance, preliminary studies indicate that it may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide | Methoxy group at the 7-position | Antibacterial, antifungal, anticancer |

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Benzofuran structure; strong antimicrobial | Antimicrobial |

| N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide | Similar benzofuran derivative | Anticancer properties |

This comparative analysis highlights the diverse biological activities that can arise from subtle structural variations among similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide. Key findings include:

- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibits growth in various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial activity.

- Cancer Cell Line Studies : In vitro assays on cancer cell lines showed that this compound induces apoptosis through caspase activation pathways. Notably, it displayed a higher selectivity index against cancer cells compared to normal cells.

- Mechanistic Insights : Further research into its mechanism revealed that the compound may induce cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in treated cells.

Q & A

Q. How does this compound compare to structurally similar benzofuran derivatives?

- Key Comparisons :

- Bioactivity : Lower IC₅₀ against kinases vs. quinoline-containing analogs .

- Metabolic Stability : Enhanced compared to N-(thiazol-2-yl) derivatives due to isothiazole’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.